molecular formula C10H10FNO3 B8410075 3-(3-Amino-4-fluorobenzoyl)propionic acid

3-(3-Amino-4-fluorobenzoyl)propionic acid

Cat. No. B8410075
M. Wt: 211.19 g/mol
InChI Key: WAMVKRKXEMGODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04082843

Procedure details

A stirred mixture of 3-(4-fluoro-3-nitrobenzoyl)propionic acid, cyclohexene, palladium on charcoal, and ethanol, was heated under reflux for 18 hours. Evaporation of the filtered solution gave 3-(3-amino-4-fluorobenzoyl)propionic acid.
Name
3-(4-fluoro-3-nitrobenzoyl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7])=[CH:4][C:3]=1[N+:15]([O-])=O.C1CCCCC=1>[Pd].C(O)C>[NH2:15][C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][C:2]=1[F:1])[C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7]

Inputs

Step One
Name
3-(4-fluoro-3-nitrobenzoyl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C(=O)CCC(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtered solution

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)CCC(=O)O)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.